molecular formula C24H20ClN7O2 B2879073 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172436-12-2

4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2879073
CAS RN: 1172436-12-2
M. Wt: 473.92
InChI Key: ZQYXKKJCOVBFFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine ring and a pyrazole ring . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and connectivity of atoms in a molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and functional groups. Pyrazolo[3,4-d]pyrimidines, for example, have been reported to have antiviral, antimicrobial, and antitumor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, exact mass, and solubility, would likely be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Biological Activity

Research into pyrazolopyrimidines has led to the development of novel compounds with significant biological activities. For instance, the synthesis of novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, revealing their potential in therapeutic applications (Rahmouni et al., 2016). Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation highlighted their insecticidal and antibacterial potential, showcasing the versatility of such compounds (Deohate & Palaspagar, 2020).

Anticancer Activities

Further investigations into pyrazolopyrimidin-4-one derivatives have shown promising anticancer activities. One study synthesized derivatives that exhibited potent inhibitory activity against human breast adenocarcinoma cell lines, indicating the potential of such compounds in cancer therapy (Abdellatif et al., 2014).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related heterocyclic compounds have also been explored, with studies detailing the synthesis routes and structural analysis of various pyrazole and pyrazolopyrimidine derivatives. These works contribute to the understanding of the chemical properties and reactivity of such compounds, laying the groundwork for their application in different scientific domains (Ochi & Miyasaka, 1983).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazolo[3,4-d]pyrimidines have been reported to have antitumor activity, but the exact mechanism would depend on the specific compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also involve the development of novel synthetic methodologies to improve its druglikeness and ADME-Tox properties .

properties

IUPAC Name

4-chloro-N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2/c1-13-4-9-18(10-14(13)2)31-21-19(12-26-31)23(34)29-24(28-21)32-20(11-15(3)30-32)27-22(33)16-5-7-17(25)8-6-16/h4-12H,1-3H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYXKKJCOVBFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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